molecular formula C18H22O B14118071 4-(4-Butylphenoxy)-1,2-dimethylbenzene

4-(4-Butylphenoxy)-1,2-dimethylbenzene

Cat. No.: B14118071
M. Wt: 254.4 g/mol
InChI Key: DEDSSWINBTZRLV-UHFFFAOYSA-N
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Description

4-(4-Butylphenoxy)-1,2-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a butylphenoxy group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butylphenoxy)-1,2-dimethylbenzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient and environmentally friendly method.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized to enhance yield and reduce costs . Additionally, continuous flow reactors may be employed to improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butylphenoxy)-1,2-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted benzene compounds.

Scientific Research Applications

4-(4-Butylphenoxy)-1,2-dimethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Butylphenoxy)-1,2-dimethylbenzene involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to neutralize free radicals and reduce oxidative stress . Additionally, its antimicrobial effects may result from its interaction with microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Butylphenoxy)-1,2-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of butylphenoxy and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

4-(4-butylphenoxy)-1,2-dimethylbenzene

InChI

InChI=1S/C18H22O/c1-4-5-6-16-8-11-17(12-9-16)19-18-10-7-14(2)15(3)13-18/h7-13H,4-6H2,1-3H3

InChI Key

DEDSSWINBTZRLV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C)C

Origin of Product

United States

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